Lipophilicity Tuning: XLogP3 of 2.4 Provides a Balanced LogP Window Between Polar and Highly Lipophilic Indole‑Urea Congeners
The target compound exhibits a computed XLogP3 of 2.4, which is 1.1 log units lower than the potent STING antagonist H‑151 (XLogP3 ≈ 3.5) and approximately 1.6 log units higher than the unsubstituted N‑1H‑indol‑3‑yl‑urea (XLogP3 ≈ 0.8) [1]. This places the isobutyl derivative in a central lipophilicity range that often represents a favourable compromise between target engagement and aqueous solubility, a critical consideration during fragment elaboration or lead optimisation [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | H‑151 (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea): XLogP3 ≈ 3.5; N‑1H‑indol‑3‑yl‑urea: XLogP3 ≈ 0.8 |
| Quantified Difference | ΔXLogP3 = –1.1 vs H‑151; +1.6 vs unsubstituted urea |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2026 release) |
Why This Matters
Choosing a compound with an intermediate logP reduces the risk of solubility‑limited assay behaviour (common for H‑151) while maintaining sufficient lipophilicity for membrane permeability, a balance that is difficult to achieve with more polar or more lipophilic alternatives.
- [1] PubChem computed XLogP3 values for CID 7615930, CID 25112823, and CID 16020046 (2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
